![molecular formula C16H22N4O3 B5186013 N-(4-ethoxyphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B5186013.png)
N-(4-ethoxyphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxyphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide, also known as EMHP, is a novel compound that has garnered significant attention in the scientific community due to its potential applications in various fields. EMHP is a hydrazine derivative that has been synthesized by researchers and has been found to have promising biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. N-(4-ethoxyphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide has been found to inhibit the activity of acetylcholinesterase, which is involved in the development of Alzheimer's disease. Additionally, N-(4-ethoxyphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide has been found to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide has been found to have promising biochemical and physiological effects. N-(4-ethoxyphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the development of Alzheimer's disease. Additionally, N-(4-ethoxyphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide has been found to inhibit the growth of cancer cells by inducing apoptosis. N-(4-ethoxyphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide has also been found to have a neuroprotective effect, which may be useful in the treatment of Parkinson's disease.
Advantages and Limitations for Lab Experiments
N-(4-ethoxyphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide has several advantages for lab experiments, including its simple and efficient synthesis method, its potential applications in various scientific fields, and its promising biochemical and physiological effects. However, there are also limitations associated with the use of N-(4-ethoxyphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on N-(4-ethoxyphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide. One area of research is the development of N-(4-ethoxyphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide-based drugs for the treatment of Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of N-(4-ethoxyphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide and its potential applications in other scientific fields, such as biochemistry and pharmacology. Finally, research is needed to explore the potential toxicity of N-(4-ethoxyphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide and to develop safe and effective methods for its use in lab experiments.
Synthesis Methods
N-(4-ethoxyphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide is a compound that has been synthesized by researchers using a simple and efficient method. The synthesis of N-(4-ethoxyphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide involves the reaction of 4-ethoxyaniline with 1-methyl-4-piperidone to form N-(4-ethoxyphenyl)-1-methyl-4-piperidone, which is then reacted with hydrazine hydrate to form N-(4-ethoxyphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain a high yield of N-(4-ethoxyphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide has been found to have potential applications in various scientific fields, including medicine, biochemistry, and pharmacology. N-(4-ethoxyphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide has been studied for its anticancer properties and has been found to inhibit the growth of cancer cells. Additionally, N-(4-ethoxyphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the development of Alzheimer's disease. N-(4-ethoxyphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide has also been studied for its potential use in the treatment of Parkinson's disease, as it has been found to have a neuroprotective effect.
properties
IUPAC Name |
N-(4-ethoxyphenyl)-N'-[(1-methylpiperidin-4-ylidene)amino]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c1-3-23-14-6-4-12(5-7-14)17-15(21)16(22)19-18-13-8-10-20(2)11-9-13/h4-7H,3,8-11H2,1-2H3,(H,17,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLZQXYFIQXMKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NN=C2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-N'-[(1-methylpiperidin-4-ylidene)amino]oxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.